Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate
Description
Historical Development of Quinoline-4-carboxylic Acid Research
The quinoline scaffold, first isolated from coal tar in the 19th century, has evolved into a cornerstone of medicinal chemistry. Early synthetic routes, such as the Doebner and Pfitzinger reactions , laid the groundwork for accessing quinoline-4-carboxylic acid derivatives. These methods initially relied on harsh conditions, toxic catalysts, and prolonged reaction times, limiting scalability and environmental compatibility.
Key Milestones:
- Pfitzinger Reaction (1912): Isatin hydrolysis with base followed by condensation with carbonyl compounds to form quinoline-4-carboxylic acids.
- Green Chemistry Innovations: Modern adaptations employ solvent-free systems, microwave irradiation, and eco-friendly catalysts to improve yields and reduce waste.
- Biological Relevance: Derivatives emerged as antimalarial (e.g., chloroquine), anticancer, and antimicrobial agents, driving sustained interest in synthetic optimization.
Significance of 2-Arylquinoline-4-carboxylates in Contemporary Medicinal Chemistry
2-Arylquinoline-4-carboxylates represent a pharmacophore with diverse biological activities due to their:
- Structural Versatility: Substituents at positions 2 and 4 enable tailored interactions with biological targets.
- Electron-Withdrawing Groups: Fluorine at the 4-fluorophenyl moiety enhances lipophilicity and binding affinity.
- Derivatization Potential: The carboxylate group allows esterification, amidation, or hydrolysis to modulate physicochemical properties.
Table 1: Biological Applications of 2-Arylquinoline-4-carboxylates
| Biological Target | Activity Profile | Example Derivatives |
|---|---|---|
| Plasmodium falciparum | Antimalarial (via heme polymerization) | Chloroquine analogs |
Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPCIFSCLMVANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-fluorophenyl)quinoline-4-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps including condensation, cyclization, and esterification . The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol or acetic acid for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as montmorillonite K-10, a strong and environmentally benign solid acid, can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation method often utilizes Lewis acid catalysts to facilitate the reaction between 2-amino-4'-fluoro-benzophenone and suitable carboxylic acid derivatives. The resultant compound exhibits unique structural features that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound possesses notable antimicrobial properties. Its efficacy against various bacterial strains has been demonstrated through in vitro assays, showing potential as a lead compound for developing new antibiotics.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Inhibition of cell wall synthesis |
| Staphylococcus aureus | 16 µg/mL | Disruption of membrane integrity |
Anticancer Properties
This compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 150 | Induction of apoptosis |
| A549 (Lung) | 180 | Cell cycle arrest at G1 phase |
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
-
Case Study 1: Anticancer Efficacy
A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant increase in apoptotic cells compared to controls, suggesting its potential as an anticancer agent. -
Case Study 2: Antimicrobial Testing
In a series of antimicrobial assays, this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity.
Conclusion and Future Directions
This compound shows promising applications in the fields of antimicrobial and anticancer research. Its unique chemical structure and biological activities warrant further investigation to optimize its efficacy and explore its potential as a therapeutic agent.
Future research should focus on:
- Detailed pharmacokinetic studies to assess bioavailability.
- Exploration of structure-activity relationships to enhance potency.
- Clinical trials to evaluate safety and efficacy in human subjects.
Mechanism of Action
The mechanism of action of methyl 2-(4-fluorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparison of Halogen-Substituted Quinoline Carboxylates
Key Findings :
- Synthetic Yields : Methyl 2-(4-fluorophenyl) derivatives exhibit higher yields (72–96%) than brominated analogs, possibly due to fluorine’s smaller size facilitating coupling reactions .
Substituent Position and Functional Group Variations
Table 2: Impact of Substituent Positioning and Additional Groups
Key Findings :
- Benzoyl Addition : Benzoyl groups at the 6- or 8-position significantly increase melting points (183–191°C) compared to the parent compound, likely due to enhanced π-π stacking .
- Carboxylic Acid vs. Ester: Replacing the methyl ester with a carboxylic acid (e.g., 2-(4-fluorophenyl)-6-methylquinoline-4-carboxylic acid) improves water solubility but reduces synthetic yields due to hydrolysis sensitivity .
Ester Group Variations
Table 3: Ester Group Modifications
Key Findings :
- Ester Size : Methyl and ethyl esters exhibit similar thermal stability, but bulkier esters (e.g., oxoethyl) are less explored in terms of physicochemical data .
- Positioning: 3-carboxylate derivatives (e.g., Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate) show distinct NMR shifts (e.g., cyclopropyl protons at δ ~1.0–1.5 ppm) compared to 4-carboxylates .
Biological Activity
Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline core with a fluorinated phenyl group, which enhances its chemical reactivity and biological activity. The presence of the fluorine atom is notable for potentially increasing the compound's stability and its affinity for biological targets.
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, which can lead to various biological effects. For instance, it has been shown to bind to c-Met kinase, a target in cancer therapy, influencing cellular pathways associated with tumor growth and proliferation .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For example, in vitro evaluations indicated that derivatives of this compound showed potent inhibition against several cancer cell lines, including H460 and MDA-MB-231, with IC50 values in the low micromolar range .
Table 1: Anticancer Activity of this compound Derivatives
These results underscore the potential of this compound as a candidate for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Table 2: Antimicrobial Activity
Case Studies
- c-Met Kinase Inhibition : A study highlighted that this compound derivatives exhibited strong inhibition against c-Met kinase, crucial for tumor progression in various cancers. The structure-activity relationship (SAR) indicated that modifications at specific positions enhanced potency against cancer cell lines .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of this compound on drug-resistant ovarian carcinoma cells (A2780/RCIS). The results indicated that certain derivatives not only inhibited cell growth but also modulated drug resistance mechanisms through interactions with membrane transport proteins like MRP2 .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate?
Answer: A typical route involves esterification of quinoline-4-carboxylic acid derivatives. For example, reacting 2-(4-fluorophenyl)quinoline-4-carboxylic acid with methanol under acidic conditions (e.g., phosphorus oxychloride or sulfuric acid as a catalyst) can yield the methyl ester. Alternative methods include coupling reactions using carbodiimide-based reagents (e.g., DCC/DMAP) to activate the carboxylic acid. Reaction optimization may involve temperature control (e.g., 348–353 K) and solvent selection (e.g., ethanol for recrystallization) to improve yields .
Q. How is the crystal structure of this compound characterized?
Answer: X-ray crystallography is the gold standard. The compound’s structure is resolved using programs like SHELXL for refinement, with key parameters including:
- Dihedral angles between the quinoline core and substituents (e.g., 78–88° for similar esters).
- Intermolecular interactions such as C–H···O hydrogen bonds and π-π stacking (centroid distances: ~3.5–3.9 Å).
Crystallization is performed in solvents like ethanol, and data collection involves monochromatic Mo-Kα radiation. Weak interactions are analyzed to explain packing stability .
Q. What spectroscopic techniques are used to validate the compound’s purity and structure?
Answer:
- NMR : and NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
- FT-IR : Carboxylate C=O stretching (~1700 cm) and aromatic C–F (~1220 cm).
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 296.08).
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
Answer:
- Docking studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., Mycobacterium tuberculosis enzymes, inspired by 4-(adamantyl)quinoline derivatives ).
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
- QSAR models : Correlate substituent effects (e.g., fluorine’s electronegativity) with antimicrobial or anticancer activity.
Validation requires in vitro assays (e.g., MIC tests against bacterial strains) .
Q. What strategies resolve contradictions in crystallographic data for quinoline derivatives?
Answer:
- Multi-model refinement : Compare SHELXL outputs with alternative software (e.g., OLEX2) to address discrepancies in bond lengths/angles.
- Twinned data analysis : Apply twin laws (e.g., HKLF 5 format in SHELXL) for crystals with pseudo-symmetry.
- Validation tools : Use PLATON’s ADDSYM to detect missed symmetry and check R values for data quality .
Q. How does the 4-fluorophenyl substituent influence the compound’s physicochemical properties?
Answer:
- Lipophilicity : Fluorine enhances membrane permeability (logP increases by ~0.5–1.0 vs. non-fluorinated analogs).
- Metabolic stability : C–F bonds resist oxidative degradation, prolonging half-life in biological systems.
- Crystal packing : Fluorine’s van der Waals radius (1.47 Å) affects intermolecular distances and solubility .
Q. What experimental designs optimize synthetic yield under varying conditions?
Answer:
- DoE (Design of Experiments) : Vary temperature (320–370 K), solvent (DMF vs. THF), and catalyst loading (POCl at 5–10 mol%).
- In situ monitoring : Use FT-IR or Raman spectroscopy to track esterification progress.
- Post-synthesis analysis : Compare yields via NMR integration or GC-MS. For example, phosphorous oxychloride improves yields to ~65–70% in esterification reactions .
Methodological Tables
Q. Table 1: Comparison of Synthetic Routes for Quinoline-4-carboxylate Derivatives
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-(4-Fluorophenyl)quinoline-4-carboxylic acid | MeOH, POCl, 348 K | 65–70 | |
| Quinoline-4-carbonyl chloride | MeOH, DMAP, RT | 75–80 |
Q. Table 2: Key Crystallographic Parameters for Related Compounds
| Compound | Space Group | Dihedral Angle (°) | π-π Distance (Å) |
|---|---|---|---|
| 4-Methylphenyl quinoline-2-carboxylate | P21/c | 78.3–88.2 | 3.564–3.896 |
| 2-(4-Fluorophenyl)quinoline derivative | P21/c | 85.5–89.1 | 3.6–3.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
